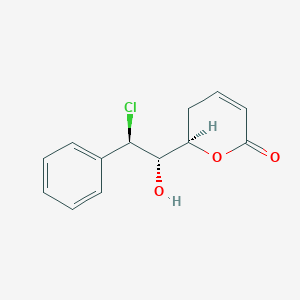

8-Chlorogoniodiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13ClO3 |

|---|---|

Molecular Weight |

252.69 g/mol |

IUPAC Name |

(2R)-2-[(1S,2R)-2-chloro-1-hydroxy-2-phenylethyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C13H13ClO3/c14-12(9-5-2-1-3-6-9)13(16)10-7-4-8-11(15)17-10/h1-6,8,10,12-13,16H,7H2/t10-,12-,13+/m1/s1 |

InChI Key |

MSNHEIXAOKHXKK-RTXFEEFZSA-N |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1[C@@H]([C@@H](C2=CC=CC=C2)Cl)O |

Canonical SMILES |

C1C=CC(=O)OC1C(C(C2=CC=CC=C2)Cl)O |

Synonyms |

(6R,7R,8R)-8-chlorogoniodiol 8-chlorogoniodiol |

Origin of Product |

United States |

Phytochemical Isolation and Elucidation of 8 Chlorogoniodiol

Botanical Sources and Geographical Distribution

8-Chlorogoniodiol is a secondary metabolite found primarily within the plant genera Goniothalamus and Polyalthia, both belonging to the Annonaceae family. lookchem.comnih.govmdpi.com These plants are predominantly distributed in the tropical and subtropical regions of Southeast Asia.

Different stereoisomers of 8-Chlorogoniodiol have been isolated from various species within these genera. For instance, (6R,7S,8R)-8-chlorogoniodiol has been isolated from the leaves and stems of Goniothalamus amuyon. lookchem.com This species is found in the forests of the Philippines and is also reported in Taiwan. stuartxchange.org Another isomer, (6S,7R,8S)-8-chlorogoniodiol, was identified in the stembark of Goniothalamus lanceolatus, a plant indigenous to Sarawak, Malaysia. uitm.edu.my

The compound has also been found in Polyalthia species. Specifically, (6S,7S,8R)-8-Chlorogoniodiol was isolated from the methanolic extract of Polyalthia parviflora leaves. lookchem.com The geographical distribution of these plant sources highlights the compound's prevalence in the rich biodiversity of Southeast Asia.

Table 1: Botanical Sources of 8-Chlorogoniodiol

| Botanical Species | Plant Part | Stereoisomer of 8-Chlorogoniodiol | Geographical Location |

| Goniothalamus amuyon | Leaves and Stems | (6R,7S,8R)-8-chlorogoniodiol | Philippines, Taiwan |

| Goniothalamus lanceolatus | Stembark | (6S,7R,8S)-8-chlorogoniodiol | Sarawak, Malaysia |

| Polyalthia parviflora | Leaves | (6S,7S,8R)-8-Chlorogoniodiol | Not specified in provided context |

| Goniothalamus pentaphylla | Twigs and Leaves | (6R,7R,8S)-8-chlorogoniodiol and (6R,7S,8R)-8-chlorogoniodiol | Not specified in provided context |

Extraction and Chromatographic Purification Methodologies

The isolation of 8-Chlorogoniodiol from its botanical sources involves a multi-step process of extraction followed by sophisticated chromatographic techniques to achieve high purity.

The general procedure begins with the collection and drying of the plant material, such as leaves, stems, or bark. stuartxchange.orguitm.edu.my These dried materials are then ground into a powder to increase the surface area for efficient extraction. The powdered plant material is typically subjected to extraction with an organic solvent, most commonly methanol. lookchem.comnih.gov For example, the isolation of (6S,7S,8R)-8-Chlorogoniodiol from Polyalthia parviflora involved extraction with methanol. lookchem.com

Following extraction, the crude extract, which contains a complex mixture of phytochemicals, undergoes a series of purification steps. Modern chromatographic techniques are instrumental in this phase. uitm.edu.my Column chromatography is a fundamental method used for the initial separation of compounds. lookchem.combiotech-asia.org In this technique, the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then used to elute the compounds at different rates, leading to their separation. For instance, in the purification of a related compound, column chromatography with a petroleum ether/EtOAc solvent system was employed. lookchem.com

To achieve a higher degree of purification, High-Performance Liquid Chromatography (HPLC) is often utilized. uitm.edu.mynih.gov HPLC offers greater resolution and is crucial for separating structurally similar compounds. In some cases, specialized techniques like recycling HPLC are used for even more refined separation. uitm.edu.my The fractions collected from the chromatographic columns are monitored, often by Thin Layer Chromatography (TLC), to identify those containing the target compound. researchgate.net

Stereochemical Assignment and Configurational Analysis

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, of 8-Chlorogoniodiol is a critical aspect of its characterization. This is achieved through a combination of spectroscopic methods and, in some cases, X-ray crystallography.

The structural elucidation of 8-Chlorogoniodiol and its various stereoisomers relies heavily on spectroscopic data interpretation. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) and Mass Spectrometry (MS) are fundamental in establishing the planar structure and connectivity of the molecule. uitm.edu.myuitm.edu.my

The absolute configuration of the chiral centers in 8-Chlorogoniodiol is often determined using chiroptical methods like Electronic Circular Dichroism (ECD). uitm.edu.mynih.gov The experimental ECD spectrum of the isolated compound is compared with theoretical spectra or with the spectra of known related compounds to assign the absolute stereochemistry. uitm.edu.my For example, the absolute configurations of styryllactones from Goniothalamus lanceolatus, including an isomer of 8-Chlorogoniodiol, were established using ECD data, supported by NOESY (Nuclear Overhauser Effect Spectroscopy) experiments and comparison with literature values. uitm.edu.my

In some instances, X-ray crystallographic analysis provides unambiguous proof of the stereochemistry. nih.govnih.gov This technique involves crystallizing the pure compound and analyzing the diffraction pattern of X-rays passing through the crystal. This data allows for the creation of a detailed three-dimensional model of the molecule, confirming the spatial arrangement of all its atoms. The absolute stereochemistry of styrylpyrones in the diol and triol series, which are structurally related to 8-Chlorogoniodiol, was confirmed by X-ray crystallographic analysis. nih.gov

Synthetic Chemistry of 8 Chlorogoniodiol and Analogues

Total Synthesis Strategies and Chemical Methodologies

Stereoselective Reaction Pathways

The precise three-dimensional arrangement of atoms in 8-chlorogoniodiol is critical to its identity. Therefore, stereoselective reactions, which control the formation of specific stereoisomers, are paramount in its synthesis. Key transformations that have been instrumental include:

Sharpless Asymmetric Epoxidation: This renowned reaction is employed to create a chiral epoxide from an allylic alcohol with high enantioselectivity. ingentaconnect.comnumberanalytics.comwikipedia.org In the synthesis of 8-chlorogoniodiol, it is a crucial first step to set the stereochemistry of the molecule. researchgate.netthieme-connect.comthieme-connect.comlookchem.com The reaction typically utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant. ingentaconnect.comwikipedia.orgslideshare.net The resulting 2,3-epoxyalcohol is a versatile intermediate for further transformations. wikipedia.org

Indium-Mediated Barbier Allylation: This reaction is used to form a key carbon-carbon bond by reacting an aldehyde with an allyl bromide in the presence of indium powder. thieme-connect.comthieme-connect.comrsc.org This method is particularly useful for creating homoallylic alcohols and has been applied in the synthesis of various natural products. rsc.orgnih.gov In the synthesis of 8-chlorogoniodiol, this step is vital for elongating the carbon chain and introducing a new stereocenter. thieme-connect.comthieme-connect.com

Still-Gennari Olefination: This modified Horner-Wadsworth-Emmons reaction is utilized to selectively form a Z-alkene. acs.orguni-hannover.denih.govresearchgate.netthieme-connect.com This reaction is critical for constructing the α,β-unsaturated ester moiety within the lactone ring of 8-chlorogoniodiol with the correct geometry. researchgate.netthieme-connect.comthieme-connect.comlookchem.com The use of specific phosphonates and reaction conditions allows for high stereoselectivity in the formation of the double bond. thieme-connect.com

Bio-inspired Synthetic Approaches

Drawing inspiration from the proposed biosynthetic pathways of related styryllactones, researchers have developed elegant and efficient synthetic strategies. orcid.orggoogle.comacs.orgresearchgate.net These bio-inspired approaches often involve late-stage transformations that mimic how these molecules are believed to be formed in nature. Key aspects of these strategies include:

Late-Stage Epoxide Ring-Opening: This strategy is a cornerstone of several bio-inspired syntheses of styryllactones, including 8-chlorogoniodiol. orcid.orggoogle.comlookchem.comvignan.ac.in It involves the formation of an epoxide late in the synthetic sequence, which is then opened by a nucleophile, such as a chloride ion, to install the C-8 chloro and C-7 hydroxyl groups with the desired stereochemistry. orcid.orggoogle.comlookchem.com This approach can be highly efficient and provides a direct route to the final chlorinated natural product.

One-Pot Transformations: Mimicking the efficiency of enzymatic cascades in biosynthesis, one-pot reactions are employed to carry out multiple transformations in a single reaction vessel. For instance, the conversion of goniothalamin (B1671989) oxide to other styryllactones in aqueous media demonstrates this principle. acs.org

Exploitation of Late-Stage Epoxide Ring-Opening Strategies

The strategic use of a late-stage epoxide ring-opening is a recurring theme in the synthesis of 8-chlorogoniodiol and its analogues. lookchem.comorcid.orggoogle.comlookchem.comvignan.ac.in This approach offers several advantages:

Convergence: It allows for the late-stage introduction of the chlorine atom, a key feature of the target molecule. This converges the synthetic route, meaning that a common intermediate can be used to access different analogues by simply varying the nucleophile used in the ring-opening step.

Stereochemical Control: The ring-opening of epoxides is typically a stereospecific process, proceeding via an SN2-like mechanism, which results in the inversion of stereochemistry at the point of nucleophilic attack. masterorganicchemistry.com This allows for precise control over the stereocenters at C-7 and C-8.

Bio-mimicry: This strategy is inspired by the proposed biosynthetic pathway where an epoxide intermediate is a likely precursor to the final chlorinated product. orcid.orggoogle.comacs.org

The first total synthesis of 8-chlorogoniodiol effectively utilized a regioselective ring-opening of a trans-2,3-epoxy alcohol with a chloride nucleophile. lookchem.com This key step, following a Sharpless asymmetric epoxidation, established the crucial stereochemistry at the C-7 and C-8 positions. lookchem.com

Preparation of Structurally Related Derivatives and Stereoisomers for Research

The synthesis of not just the natural product itself, but also its stereoisomers and structurally related derivatives, is crucial for structure-activity relationship (SAR) studies. researchgate.netrroij.comnih.govmdpi.comuoi.gr By systematically modifying the structure of 8-chlorogoniodiol and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features responsible for its effects.

Synthetic routes are often designed to be flexible, allowing for the preparation of a library of compounds. For example, the use of different chiral ligands in the Sharpless epoxidation can lead to the formation of the opposite enantiomer of the epoxide intermediate, which can then be carried through the synthetic sequence to produce the enantiomer of the final product. amazon.com Similarly, the use of different nucleophiles in the late-stage epoxide ring-opening can lead to a variety of derivatives with different functionalities at the C-8 position. The synthesis of all 16 stereoisomers of the pine sawfly sex pheromone is a powerful example of how synthetic chemistry can be used to create a complete set of stereoisomers for biological evaluation. nih.gov

Biosynthetic Investigations of 8 Chlorogoniodiol

Proposed Biosynthetic Pathways to Styryl-Lactones

The biosynthesis of styryl-lactones, including 8-chlorogoniodiol, is believed to follow a pathway that merges elements of phenylpropanoid and polyketide metabolism. While the complete biosynthetic gene cluster for 8-chlorogoniodiol has not been fully elucidated, studies on related styryl-lactones and biosynthesis-inspired total syntheses have provided a putative roadmap. acs.orgnih.gov

The proposed pathway likely commences with the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. This is converted to cinnamic acid, which then undergoes further transformations to yield key intermediates. A central precursor for many styryl-lactones is believed to be cinnamoyl-CoA or a related activated cinnamic acid derivative. acs.orgnih.gov This activated precursor then enters a polyketide synthase (PKS) pathway, where it serves as a starter unit for chain extension with malonyl-CoA units.

The PKS machinery is responsible for the iterative condensation of acetate (B1210297) units, leading to a polyketide chain. This chain then undergoes a series of cyclization and reduction steps to form the characteristic α,β-unsaturated δ-lactone ring found in styryl-lactones. The stereochemistry of the final molecule is tightly controlled by the enzymes involved in these transformations.

For 8-chlorogoniodiol specifically, the introduction of the chlorine atom is a key step. It is hypothesized that a late-stage halogenation event occurs on a biosynthetic intermediate. The timing and the exact substrate for this chlorination are still subjects of investigation. One plausible hypothesis is that a precursor molecule, such as goniodiol (B134919), is synthesized first, followed by enzymatic chlorination at the C-8 position. Total synthesis efforts have often been inspired by these proposed biosynthetic steps, utilizing precursors like trans-cinnamaldehyde to construct the styryl-lactone core. acs.orgnih.gov

| Proposed Precursor | Metabolic Pathway | Role in Styryl-Lactone Biosynthesis |

| L-Phenylalanine | Phenylpropanoid Pathway | Initial building block for the styryl moiety |

| Cinnamic Acid | Phenylpropanoid Pathway | Key intermediate, activated to Cinnamoyl-CoA |

| Malonyl-CoA | Polyketide Synthesis | Extender units for the lactone ring formation |

| Goniodiol | Styryl-Lactone Biosynthesis | Potential immediate precursor to 8-chlorogoniodiol |

Enzymatic Transformations and Precursor Metabolism

The biosynthesis of 8-chlorogoniodiol is orchestrated by a suite of enzymes that catalyze specific chemical transformations with high regio- and stereoselectivity. While the specific enzymes from Goniothalamus species are yet to be characterized, insights can be drawn from known enzyme families involved in the biosynthesis of similar natural products.

Key enzymatic transformations likely include:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, the entry point into the phenylpropanoid pathway.

Acyl-CoA Synthetase: An enzyme of this class is responsible for the activation of cinnamic acid to cinnamoyl-CoA, preparing it for entry into the polyketide synthesis pathway.

Polyketide Synthase (PKS): A Type I or Type III PKS is proposed to be responsible for the construction of the polyketide backbone and the subsequent cyclization to form the lactone ring.

Dehydrogenases and Reductases: These enzymes are crucial for tailoring the oxidation state of the polyketide chain and establishing the stereocenters in the final molecule.

Halogenases: The introduction of the chlorine atom at the C-8 position is a critical step that is catalyzed by a halogenase enzyme. tandfonline.com These enzymes are a diverse group, with flavin-dependent halogenases and non-heme iron-dependent halogenases being the most common in terrestrial organisms. chemrxiv.orgnih.gov These enzymes utilize a halide ion (Cl-) and an oxidizing agent to achieve regioselective halogenation of complex organic molecules. chemrxiv.org The precise mechanism and the specific type of halogenase involved in 8-chlorogoniodiol biosynthesis remain an area of active research. It is noteworthy that chlorinated natural products are relatively rare in higher plants, making the enzymatic chlorination in Goniothalamus a particularly interesting subject of study. researchgate.net

The metabolism of precursors is tightly regulated within the plant cells, ensuring a sufficient supply of both the phenylpropanoid-derived starter unit and the polyketide extender units. The expression of the biosynthetic genes is likely induced by specific developmental or environmental cues.

| Enzyme Class | Proposed Function in 8-Chlorogoniodiol Biosynthesis |

| Phenylalanine Ammonia-Lyase (PAL) | Conversion of L-phenylalanine to cinnamic acid |

| Acyl-CoA Synthetase | Activation of cinnamic acid to cinnamoyl-CoA |

| Polyketide Synthase (PKS) | Assembly of the polyketide chain and lactone ring formation |

| Dehydrogenases/Reductases | Modification of oxidation states and stereochemistry |

| Halogenase | Regioselective chlorination at the C-8 position |

Chemo-Enzymatic Synthesis Approaches

The quest for efficient and stereoselective methods to synthesize 8-chlorogoniodiol and related styryl-lactones has led to the development of chemo-enzymatic strategies. These approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic transformations to overcome challenges faced in purely chemical syntheses.

A common strategy involves the chemical synthesis of a racemic or prochiral intermediate, followed by an enzymatic resolution or desymmetrization step to introduce the desired stereochemistry. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for the kinetic resolution of racemic alcohols or esters that are precursors to the styryl-lactone core. beilstein-journals.org

For instance, a racemic mixture of a key alcohol intermediate can be subjected to acylation catalyzed by a lipase. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated enantiomers, both of which can then be carried forward to synthesize the desired stereoisomer of the target molecule.

Furthermore, enzymes can be used to perform specific transformations on complex intermediates that are difficult to achieve with traditional chemical methods. For example, oxidoreductases can be used for stereoselective reductions of keto groups, and hydrolases can be used for the selective deprotection of protecting groups.

While a complete chemo-enzymatic synthesis of 8-chlorogoniodiol has not been extensively reported, the synthesis of related halogenated styryl-lactones has been explored through chemical routes. uitm.edu.myupm.edu.my The principles established in the chemo-enzymatic synthesis of other styryl-lactones provide a clear blueprint for future efforts towards the efficient and enantioselective production of 8-chlorogoniodiol. beilstein-journals.orgbeilstein-journals.org These approaches not only facilitate access to these complex natural products for biological studies but also provide valuable tools for probing their biosynthetic pathways.

| Enzyme | Application in Chemo-Enzymatic Synthesis | Example Transformation |

| Lipases (e.g., CALB) | Kinetic resolution of racemic intermediates | Enantioselective acylation of a racemic alcohol |

| Oxidoreductases | Stereoselective reduction of ketones | Conversion of a ketone to a specific stereoisomer of an alcohol |

| Hydrolases | Selective deprotection | Removal of an ester protecting group without affecting other functionalities |

Structure Activity Relationship Sar and Structural Determinants of Biological Function

Influence of Stereochemical Configuration on Biological Effects (e.g., 6S vs. 6R Isomers)

Stereochemistry, the spatial arrangement of atoms within a molecule, is a critical determinant of the biological function of chiral natural products. In the case of styryl-lactones, including 8-chlorogoniodiol, the configuration at the C-6 position of the lactone ring significantly influences the type and potency of their biological effects.

General studies on the structure-activity relationships of styryl-lactones have revealed a distinct divergence in the activities of 6S and 6R isomers. Research indicates that styryl-lactones featuring a 6R configuration are generally more potent as cytotoxic agents against various cancer cell lines. lookchem.com Conversely, their 6S counterparts have been associated with more pronounced anti-inflammatory effects. lookchem.com This complementary bioactivity highlights the importance of the stereocenter at C-6 in guiding the molecule's interaction with specific biological macromolecules.

The naturally occurring isomer, (6R,7S,8R)-8-chlorogoniodiol, isolated from Goniothalamus amuyon, possesses the 6R configuration, which is consistent with its reported cytotoxic properties. lookchem.com In contrast, a related natural product, (6S,7S,8R)-8-chlorogoniodiol, was isolated from Polyalthia parviflora with a 6S configuration. lookchem.com This stereochemical difference is a key factor in the nuanced biological profiles observed among closely related styryl-lactones. The synthesis of unnatural enantiomers, such as (6R,7R,8S)-8-chlorogoniodiol, has been pursued to further probe these structure-activity relationships and to explore the potential for enhanced or novel biological activities. lookchem.com

Role of Specific Functional Groups and Structural Motifs in Bioactivity

The bioactivity of 8-chlorogoniodiol is not solely dependent on its stereochemistry but is also a function of its distinct structural components. The molecule's efficacy as a cytotoxic agent is attributed to the synergistic contribution of the α,β-unsaturated δ-lactone ring, the chlorine atom at the C-8 position, and the vicinal diol functionality.

The α,β-unsaturated δ-lactone moiety is a common feature in many biologically active natural products and is widely considered a critical pharmacophore. researchgate.netbioline.org.brresearchgate.net This structural element functions as a Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules, such as amino acid residues (e.g., cysteine) in enzymes or proteins. bioline.org.br This covalent interaction can lead to the irreversible inhibition of key cellular targets, disrupting their function and ultimately triggering apoptosis or cell cycle arrest in cancer cells. The presence of this reactive system is often essential for the cytotoxic activity of styryl-lactones. researchgate.netbioline.org.br

The chlorine atom at the C-8 position is a distinctive feature of 8-chlorogoniodiol that significantly enhances its cytotoxic potency. Comparative studies have shown that the chlorinated derivative exhibits markedly higher cytotoxicity than its non-chlorinated analogue, goniodiol (B134919). researchgate.net For instance, one study noted that the chlorine-substituted derivative, 8-chlorogoniodiol, was fifteen-fold more cytotoxic than goniodiol against HepG2 and MDA-MB-231 cell lines. researchgate.net Halogenation can alter a molecule's electronic properties, lipophilicity, and metabolic stability, which can, in turn, enhance its binding affinity to target proteins or improve its cellular uptake.

The hydroxyl groups at C-6 and C-7 (the diol) and the stereochemistry of the epoxide precursor from which they are often derived are also vital for activity. While the lactone ring and the chloro-group are primary drivers of cytotoxicity, the precise spatial arrangement of the hydroxyl groups influences the molecule's solubility and its ability to form hydrogen bonds with target receptors, further modulating its biological profile.

Comparative Analysis with Other Styryl-Lactones and Related Natural Products

The cytotoxic profile of 8-chlorogoniodiol can be better understood when compared with other structurally related styryl-lactones from the Annonaceae family, such as goniothalamin (B1671989), altholactone, and parvistone A. These compounds share the core styryl-lactone scaffold but differ in their substitution patterns on the lactone ring and side chain, leading to variations in their biological potency.

Goniothalamin , one of the simplest and most studied styryl-lactones, lacks the hydroxyl and chloro substituents seen in 8-chlorogoniodiol. Despite its simpler structure, it is a potent cytotoxic agent. Studies have shown that 8-chlorogoniodiol, goniothalamin, and a related compound, goniothalamin epoxide, exhibit significant cytotoxicity against the HepG2 human liver cancer cell line, with IC₅₀ values all falling within a similar low micromolar range. nih.govthieme-connect.comresearchgate.net This suggests that while the C-8 chloro and C-7 hydroxyl groups enhance potency compared to the parent diol, the core α,β-unsaturated lactone is a powerful cytotoxic determinant on its own.

Parvistone A , along with 8-chlorogoniodiol, has been highlighted as a highly potent antitumor lactone. acs.org The total synthesis of both compounds has been a subject of interest, underscoring their potential as templates for anticancer drug development.

The following table provides a comparative overview of the cytotoxic activity of 8-chlorogoniodiol and related styryl-lactones against the HepG2 cancer cell line.

| Compound | Cell Line | IC₅₀ (μg/mL) | Citation |

| 8-Chlorogoniodiol | HepG2 | 0.19 - 0.64 | nih.gov, thieme-connect.com |

| Goniothalamin | HepG2 | 0.19 - 0.64 | nih.gov, thieme-connect.com |

| Goniothalamin Epoxide | HepG2 | 0.19 - 0.64 | nih.gov, thieme-connect.com |

This interactive table summarizes the reported cytotoxic activities. The range indicates values reported across different studies.

This comparative analysis underscores that while the α,β-unsaturated lactone core is fundamental to the cytotoxicity of this class of compounds, specific substitutions at the C-7 and C-8 positions, such as the chlorination in 8-chlorogoniodiol, are key for modulating and enhancing this biological activity.

Mechanistic and Preclinical Biological Research of 8 Chlorogoniodiol

In Vitro Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines (e.g., HepG2, Hep3B, MDA-MB-231, MCF-7, HONE-1)

The initial assessment of a potential anticancer compound involves evaluating its cytotoxic and antiproliferative effects against a panel of cancer cell lines. This is typically done using in vitro assays that measure cell viability and proliferation after exposure to the compound. Common cell lines for these studies include those from various cancer types, such as liver cancer (HepG2, Hep3B), breast cancer (MDA-MB-231, MCF-7), and nasopharyngeal carcinoma (HONE-1).

The cytotoxicity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viability of a cell population by 50%. A lower IC50 value indicates a higher potency of the compound. These assays, such as the MTT assay, rely on the metabolic activity of viable cells to produce a colorimetric change, which can be measured to determine the extent of cell death. phcogj.com

While specific studies detailing the in vitro cytotoxicity and antiproliferative effects of 8-Chlorogoniodiol against the HepG2, Hep3B, MDA-MB-231, MCF-7, and HONE-1 cell lines were not found in the reviewed literature, this would be a critical first step in its preclinical evaluation. For context, studies on other natural product derivatives have shown a range of cytotoxic activities against these cell lines. For example, extracts from Garcinia forbesii have demonstrated cytotoxic effects on both MCF-7 and HepG2 cells. phcogj.com Similarly, other novel compounds have been tested against MDA-MB-231 and MCF-7 cells to determine their IC50 values and assess their potential as selective anticancer agents. walshmedicalmedia.comturkjps.orgnih.gov

A comprehensive study on 8-Chlorogoniodiol would involve treating these cell lines with a range of concentrations of the compound and measuring cell viability at different time points (e.g., 24, 48, and 72 hours). The resulting data would be used to generate dose-response curves and calculate IC50 values for each cell line.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 8-Chlorogoniodiol

| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 48h |

| HepG2 | Hepatocellular Carcinoma | Data not available |

| Hep3B | Hepatocellular Carcinoma | Data not available |

| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Data not available |

| HONE-1 | Nasopharyngeal Carcinoma | Data not available |

Molecular Target Identification and Validation

Identifying the specific molecular target of a compound is a crucial step in understanding its mechanism of action and for rational drug development. harvard.edu This process involves a combination of computational and experimental approaches to pinpoint the protein or pathway that the compound interacts with to exert its biological effects.

In Silico Approaches and Molecular Docking Studies (e.g., α-Tubulin)

In silico methods, particularly molecular docking, are powerful tools for predicting the binding of a small molecule to a protein target. mdpi.comnih.govresearchgate.net This computational technique models the interaction between a ligand (the compound) and a receptor (the target protein) to predict the preferred binding orientation and affinity.

For many natural product-derived anticancer compounds, microtubules, and specifically the tubulin protein, are a key target. nih.gov Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Compounds that interfere with tubulin dynamics can disrupt mitosis and lead to cancer cell death. Molecular docking studies can be used to predict whether a compound like 8-Chlorogoniodiol could bind to known sites on tubulin, such as the colchicine-binding site on β-tubulin or the pironetin-binding site on α-tubulin. nih.govmdpi.com

Specific molecular docking studies for 8-Chlorogoniodiol binding to α-tubulin were not found in the available literature. However, such a study would involve using the 3D structure of α-tubulin and a computational model of 8-Chlorogoniodiol to simulate their interaction. The results would provide a binding energy score and visualize the potential interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and amino acid residues in the binding pocket of α-tubulin.

Functional Genomics and Proteomics for Target Elucidation

Functional genomics and proteomics are large-scale experimental approaches used to identify the molecular targets of a drug. wikipedia.orgnih.gov Functional genomics studies the function of genes and their products, often on a genome-wide scale. medsci.org Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to a particular compound, thereby pointing to its target or pathway. nih.gov

Proteomics involves the large-scale study of proteins, particularly their expression levels, modifications, and interactions. bigomics.chjapsonline.com Chemical proteomics methods, for instance, can be used to pull down proteins that directly bind to a drug molecule. japsonline.com Another approach is thermal proteome profiling (TPP), which measures the change in thermal stability of proteins upon ligand binding across the entire proteome. brieflands.com

While no specific functional genomics or proteomics studies have been published for 8-Chlorogoniodiol, these approaches would be invaluable for identifying its molecular target(s). Such studies could reveal novel targets or confirm suspected interactions, providing a deeper understanding of its mechanism of action.

Cellular Mechanism Investigations (e.g., Apoptosis Induction, Cell Cycle Perturbation, Metabolic Modulation)

Once a compound has shown cytotoxic activity, the next step is to investigate the cellular mechanisms through which it induces cell death. Common mechanisms include the induction of apoptosis (programmed cell death), perturbation of the cell cycle, and modulation of cellular metabolism.

Apoptosis is a highly regulated process that eliminates damaged or unwanted cells. nih.gov It is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Key molecular events include the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov

Perturbation of the cell cycle is another common mechanism for anticancer drugs. The cell cycle is a series of events that leads to cell division and replication. Checkpoints exist to ensure the fidelity of this process, and if damage is detected, the cell cycle can be arrested to allow for repair or to initiate apoptosis. nih.govescca.eu Many anticancer agents arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from dividing.

Flow cytometry is a powerful technique used to analyze both apoptosis and cell cycle distribution. medchemexpress.complos.org By using specific fluorescent dyes that bind to DNA, it is possible to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to identify a sub-G1 peak, which is indicative of apoptotic cells. medchemexpress.com

Specific studies on the induction of apoptosis or cell cycle arrest by 8-Chlorogoniodiol are not available in the reviewed literature. A typical investigation would involve treating cancer cells with 8-Chlorogoniodiol and then using flow cytometry to analyze changes in the cell cycle profile and to quantify apoptosis. Further molecular analyses would examine the expression levels of key proteins involved in these processes, such as caspases, Bcl-2 family proteins, and cell cycle regulatory proteins like cyclins and cyclin-dependent kinases. For instance, research on a similar chloro-compound, 8-chloroadenosine (B1666358) 3',5'-monophosphate, demonstrated its ability to induce cell cycle arrest and apoptosis in multiple myeloma cells. nih.gov

Preclinical In Vivo Efficacy Studies in Animal Models

After promising in vitro results, the efficacy of a potential anticancer drug is evaluated in preclinical animal models. mdpi.comnih.govnih.gov These in vivo studies are essential to assess the compound's antitumor activity in a more complex biological system.

The most common animal models in cancer research are xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.govnih.govmeliordiscovery.com This allows for the growth of human tumors in a living organism, providing a platform to test the efficacy of new therapies. The cancer cells can be injected subcutaneously, where tumor growth can be easily measured, or orthotopically, into the organ of origin, which may better recapitulate the tumor microenvironment. mdpi.com

In a typical in vivo efficacy study, mice bearing tumors are treated with the compound of interest, and tumor growth is monitored over time. The efficacy of the treatment is assessed by comparing the tumor volume in the treated group to a control group receiving a placebo. At the end of the study, tumors can be excised and analyzed for biomarkers to further understand the drug's mechanism of action in vivo.

There are no published preclinical in vivo efficacy studies for 8-Chlorogoniodiol in the reviewed literature. A standard study would involve establishing xenograft tumors from cell lines such as MDA-MB-231 or HepG2 in immunodeficient mice. meliordiscovery.com The mice would then be treated with 8-Chlorogoniodiol, and tumor volume would be measured regularly. A significant reduction in tumor growth in the treated group compared to the control group would indicate in vivo efficacy and warrant further development.

Advanced Analytical and Spectroscopic Methodologies in 8 Chlorogoniodiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the planar structure of 8-chlorogoniodiol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can piece together the molecule's carbon skeleton and the placement of its substituents.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For a styryl-lactone like 8-chlorogoniodiol, specific regions of the spectrum are diagnostic: aromatic protons of the phenyl group typically appear in the δ 7.0-8.0 ppm region, while protons on the lactone ring and its side chain resonate at higher fields. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J, measured in Hz) reveal which protons are adjacent to one another. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the total number of carbons and their chemical environment (e.g., carbonyl, olefinic, aliphatic).

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum map out the ¹H-¹H spin systems, allowing for the tracing of proton connectivity throughout the molecule's framework.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is instrumental in assigning the ¹³C signals based on their corresponding, and more easily assigned, proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two to four bonds). This is vital for connecting different spin systems and for positioning quaternary carbons (carbons with no attached protons) and functional groups within the molecular structure.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry and preferred conformation of the molecule.

The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the representative data table below for a related styryl-lactone skeleton.

Table 1: Representative ¹H and ¹³C NMR Data for a Styryl-Lactone Core Structure similar to 8-Chlorogoniodiol (in CDCl₃)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| 2 | 163.5 | - | - |

| 3 | 121.8 | 6.15, d (9.8) | C-2, C-4, C-5 |

| 4 | 145.2 | 7.01, dd (9.8, 5.5) | C-2, C-5, C-6 |

| 5 | 32.9 | 2.75, m | C-3, C-4, C-6 |

| 6 | 78.1 | 4.65, m | C-4, C-5, C-7, C-8 |

| 7 | 70.2 | 3.80, dd (6.0, 3.5) | C-6, C-8, C-1' |

| 8 | 65.5 | 4.20, d (3.5) | C-6, C-7, C-1' |

| 1' | 138.0 | - | - |

| 2', 6' | 126.5 | 7.40, d (7.5) | C-4', C-1', C-7 |

| 3', 5' | 128.8 | 7.35, t (7.5) | C-1' |

| 4' | 129.5 | 7.30, t (7.5) | C-2', C-6' |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass-to-charge ratio (m/z) of an ion is measured with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For 8-chlorogoniodiol (C₁₃H₁₃ClO₃), HRMS would detect a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The presence of a chlorine atom is readily identified by its characteristic isotopic pattern: chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks in the mass spectrum separated by approximately 2 Da, with a relative intensity ratio of about 3:1 (for the M⁺ and M+2 peaks), providing definitive evidence for the presence of a single chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable structural information. The fragmentation pattern can reveal the loss of specific groups like water (H₂O), hydroxyl radicals (•OH), or parts of the styryl side chain, helping to confirm the proposed structure.

Table 2: Representative HRMS Data for 8-Chlorogoniodiol

| Ion | Calculated m/z | Observed m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 253.0626 | 253.0629 | C₁₃H₁₄³⁵ClO₃ |

| [M+2+H]⁺ | 255.0597 | 255.0600 | C₁₃H₁₄³⁷ClO₃ |

| [M+Na]⁺ | 275.0445 | 275.0448 | C₁₃H₁₃³⁵ClNaO₃ |

| [M+2+Na]⁺ | 277.0416 | 277.0419 | C₁₃H₁₃³⁷ClNaO₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that shows absorption bands corresponding to these vibrations.

For 8-chlorogoniodiol, the IR spectrum would exhibit several characteristic absorption bands. A strong, broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl (alcohol) groups, with the broadening caused by intermolecular hydrogen bonding. researchgate.net The presence of an α,β-unsaturated δ-lactone ring gives rise to a strong C=O (carbonyl) stretching absorption around 1750-1720 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic ring and the lactone ring alkene typically appear in the 1650-1450 cm⁻¹ region. Finally, a C-Cl stretching vibration would be expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 8-Chlorogoniodiol

| Frequency (νₘₐₓ, cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3435 (broad) | O-H stretch | Hydroxyl groups (-OH) |

| ~3030 | C-H stretch | Aromatic/Olefinic C-H |

| ~2925 | C-H stretch | Aliphatic C-H |

| ~1728 | C=O stretch | α,β-Unsaturated Lactone |

| ~1640, ~1450 | C=C stretch | Alkene and Aromatic Ring |

| ~1250, ~1050 | C-O stretch | Alcohol and Lactone Ester |

| ~750 | C-Cl stretch | Alkyl Chloride |

X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy can determine the relative stereochemistry of a molecule, single-crystal X-ray crystallography is the definitive method for determining its absolute configuration. researchgate.net This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For a chiral molecule like 8-chlorogoniodiol, determining the absolute configuration requires the presence of anomalous scattering. The chlorine atom in 8-chlorogoniodiol is a sufficiently heavy atom to produce a significant anomalous dispersion effect. By carefully analyzing the intensities of Bijvoet pairs (reflections that are equivalent in the absence of anomalous scattering), the correct enantiomer can be identified. The Flack parameter is a critical value calculated during the refinement of the crystal structure; a value close to zero for a known chiral sample confirms that the assigned absolute configuration is correct with high confidence. X-ray analysis of related compounds like (-)-digoniodiol has been successfully used to establish their absolute stereochemistry. researchgate.net

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and purity assessment of 8-chlorogoniodiol from natural sources or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both analytical and preparative work. In analytical mode, reversed-phase HPLC (using a C18 column with a polar mobile phase like methanol/water or acetonitrile/water) coupled with a UV detector (set to a wavelength where the styryl chromophore absorbs) can be used to determine the purity of a sample. The presence of a single, sharp peak at a specific retention time indicates a high degree of purity. Diode-array detectors (DAD) can further assess peak purity by comparing spectra across the peak profile. Preparative HPLC is used to isolate pure 8-chlorogoniodiol from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, 8-chlorogoniodiol would likely need to be derivatized (e.g., by silylating the hydroxyl groups) to increase its volatility. This technique separates compounds in the gas phase and provides mass spectra for each component, making it a powerful tool for identifying components in a mixture.

Chiroptical Methods (e.g., Circular Dichroism, CD) for Stereochemical Analysis

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is particularly useful for assigning the absolute configuration of stereogenic centers, especially when X-ray crystallography is not feasible. rsc.org

A CD spectrum plots the difference in absorption (Δε) versus wavelength. The resulting positive or negative peaks are known as Cotton effects. The stereochemistry of the chromophore and its environment dictates the sign and intensity of these effects. For styryl-lactones, the electronic transitions of the α,β-unsaturated lactone and the phenyl group are the primary chromophores. researchgate.net The absolute configuration of 8-chlorogoniodiol can be determined by comparing its experimental CD spectrum to that of related compounds with known stereochemistry or to spectra predicted by quantum chemical calculations. rsc.orgnih.gov For example, a positive Cotton effect around 215 nm and a weaker positive effect around 230 nm might be characteristic of a specific absolute configuration at the C-6 position in the lactone ring. researchgate.net

Emerging Research Perspectives and Strategic Avenues for 8 Chlorogoniodiol

Exploration of Additional Biological Activities and Mechanistic Nuances

Initial research on 8-chlorogoniodiol has primarily highlighted its potent cytotoxic effects. For instance, studies have shown its significant activity against the HepG2 cancer cell line, with IC50 values in the range of 0.19 - 0.64 μg/mL, and moderate activity toward Hep3B, MDA-MB-231, and MCF-7 cancer cell lines. arkat-usa.org Another study reported its selective cytotoxicity towards the HONE-1 (human nasopharyngeal carcinoma) cell line. nih.gov The broader class of styryl lactones, to which 8-chlorogoniodiol belongs, is known to induce apoptosis in cancer cells, suggesting a similar mechanism for this chlorinated derivative. researchgate.netnih.govbenthamdirect.com

However, the full spectrum of 8-chlorogoniodiol's biological activities remains largely unexplored. The structural similarity to other bioactive styryl lactones suggests the potential for a wider range of pharmacological effects. For example, related compounds have demonstrated anti-inflammatory, antimicrobial, and even anti-diabetic properties. researchgate.netesrf.frmedchemexpress.com The presence of a chlorine atom can significantly influence a molecule's biological activity, potentially leading to unique therapeutic properties for 8-chlorogoniodiol. researchgate.net Future research should, therefore, focus on screening 8-chlorogoniodiol against a diverse array of biological targets to uncover novel therapeutic applications.

A critical aspect of this exploration will be to delve into the mechanistic nuances of its observed activities. While apoptosis induction is a likely mechanism for its anticancer effects, the specific signaling pathways and molecular interactions involved need to be elucidated. Understanding how the chlorine substituent impacts target binding and biological response will be crucial for its development as a therapeutic agent.

Development of Advanced Synthetic Routes for Analog Library Generation

While this initial synthesis is a significant achievement, future efforts should focus on developing more advanced and efficient synthetic routes amenable to the generation of analog libraries. The creation of a diverse library of 8-chlorogoniodiol analogs is essential for establishing robust structure-activity relationships (SAR). By systematically modifying different parts of the 8-chlorogoniodiol scaffold—such as the lactone ring, the styryl group, and the position and nature of the halogen substituent—researchers can identify the key structural features required for optimal activity and selectivity.

Strategies for advanced synthetic routes could include the development of convergent synthetic pathways, which are often more efficient for library synthesis than linear routes. Furthermore, employing modern synthetic methodologies, such as flow chemistry, could enable the rapid and automated synthesis of a large number of analogs. oncodesign-services.com The insights gained from SAR studies will be invaluable for designing second-generation compounds with improved potency, reduced toxicity, and better pharmacokinetic profiles. For instance, a study on goniothalamin (B1671989), a related styryl lactone, involved the synthesis of a focused library of compounds to evaluate their antitumor activity. nih.gov

Comprehensive Target Deconvolution and Pathway Mapping

A significant challenge in the development of novel bioactive compounds is the identification of their specific molecular targets. While the cytotoxic effects of 8-chlorogoniodiol are established, the precise proteins or cellular pathways it modulates to exert these effects are not yet fully understood. Comprehensive target deconvolution is, therefore, a critical next step.

Modern chemical biology approaches, such as affinity-based protein profiling and activity-based protein profiling, can be employed to identify the direct binding partners of 8-chlorogoniodiol within the cell. These techniques utilize chemically modified versions of the compound to isolate and identify its interacting proteins.

Once potential targets are identified, extensive pathway mapping will be necessary to understand the downstream signaling events that lead to the observed biological outcomes. This involves a combination of techniques, including transcriptomics, proteomics, and phosphoproteomics, to analyze changes in gene expression, protein abundance, and protein phosphorylation in response to 8-chlorogoniodiol treatment. For example, studies on other styryl lactones have suggested that they may target proteins involved in cell cycle regulation and apoptosis. researchgate.netnih.govbenthamdirect.com Identifying the specific targets of 8-chlorogoniodiol will not only provide a deeper understanding of its mechanism of action but also help in identifying potential biomarkers for patient stratification and predicting potential side effects.

Integration of Computational Chemistry and Artificial Intelligence in Research

The integration of computational chemistry and artificial intelligence (AI) offers powerful tools to accelerate the research and development of 8-chlorogoniodiol. oncodesign-services.com These in silico approaches can be used to predict the biological activities of novel analogs, prioritize compounds for synthesis and testing, and provide insights into their mechanisms of action.

Molecular docking and molecular dynamics simulations can be used to model the interaction of 8-chlorogoniodiol and its analogs with potential protein targets. ingentaconnect.com This can help in understanding the structural basis of their activity and in designing new compounds with improved binding affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models that correlate the chemical structures of the analogs with their biological activities. esrf.fr

Furthermore, AI and machine learning algorithms can be trained on existing data from styryl lactones and other natural products to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetic profiles. acs.org These predictive models can be used to virtually screen large libraries of potential analogs, thereby reducing the time and cost associated with experimental screening. The application of AI in drug discovery is a rapidly growing field, and its integration into the study of 8-chlorogoniodiol could significantly streamline its path toward clinical application. oncodesign-services.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 8-Chlorogoniodiol, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves chlorination of goniodiol precursors under controlled conditions (e.g., using thionyl chloride or electrophilic chlorinating agents). Characterization requires multi-spectral analysis:

- NMR (¹H, ¹³C, DEPT) to confirm substitution patterns and stereochemistry .

- HRMS for molecular ion verification and isotopic Cl pattern matching .

- HPLC-PDA for purity assessment (>95% recommended for biological assays) .

Q. What initial biological assays are appropriate for evaluating 8-Chlorogoniodiol’s bioactivity, and how should controls be designed?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, antimicrobial disk diffusion) with:

- Positive controls : Known inhibitors (e.g., tetracycline for antibacterial assays).

- Negative controls : Solvent-only (DMSO/PBS) and untreated samples.

- Dose-response curves : Test ≥5 concentrations to calculate IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) when elucidating 8-Chlorogoniodiol’s structure?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian or ACD/Labs). For crystallography, ensure resolution <1.0 Å and validate hydrogen bonding networks .

- Dynamic effects : Consider conformational flexibility (e.g., rotamers) via variable-temperature NMR or molecular dynamics simulations .

- Peer review : Share raw data with collaborators for independent analysis .

Q. What experimental strategies are effective for investigating 8-Chlorogoniodiol’s mechanism of action in complex biological systems?

- Methodological Answer :

- Omics integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to identify pathway perturbations. Use STRING or KEGG for network analysis .

- Chemical probes : Develop fluorescently tagged analogs for cellular localization studies (e.g., confocal microscopy) .

- Knockout models : Validate target engagement using CRISPR-Cas9-edited cell lines .

Q. How should researchers design studies to address conflicting reports on 8-Chlorogoniodiol’s cytotoxicity across cell lines?

- Methodological Answer :

- Standardize conditions : Use identical cell passage numbers, serum batches, and incubation times. Pre-screen for mycoplasma contamination .

- Microenvironment modeling : Compare 2D monolayers vs. 3D spheroids to assess tissue-specific toxicity .

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., assay type, exposure duration) using PRISMA guidelines .

Methodological Frameworks for Data Analysis

Q. What computational tools are recommended for predicting 8-Chlorogoniodiol’s physicochemical properties and ADMET profiles?

- Methodological Answer :

- QSAR models : Use SwissADME or ADMETLab for logP, solubility, and bioavailability predictions.

- Docking simulations : Employ AutoDock Vina or Schrödinger Suite to explore protein-ligand interactions (validate with mutagenesis studies) .

- Limitations : Acknowledge in silico-predicted vs. experimental discrepancies in the discussion section .

Q. How can researchers optimize chromatographic protocols for isolating 8-Chlorogoniodiol from natural product extracts?

- Methodological Answer :

- Column selection : Use C18 or HILIC columns with gradient elution (ACN/water + 0.1% formic acid). Monitor at λ=254 nm .

- Peak purity : Confirm via LC-MS/MS with orthogonal fragmentation (CID vs. HCD) .

- Scale-up challenges : Pilot semi-preparative HPLC before industrial-scale purification .

Guidelines for Reporting and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.